1-(4-chlorophenyl)-N-methylmethanamine
Overview
Description
1-(4-chlorophenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, 4-chloro-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chiral Catalyst Development
In synthetic chemistry, one application involves the use of chiral quaternary benzophenone hydrazonium salt derivatives as efficient chiral catalysts for the enantioselective phase-transfer alkylation of imines, including N-(diphenylmethylene) benzenemethanamine. This process facilitates the production of optically active primary amines with high enantiomeric excess, highlighting the compound's role in the synthesis of chiral molecules (J. Eddine & M. Cherqaoui, 1995).
Drug Metabolism Studies
In pharmacological research, the biotransformation of drugs and related compounds is a critical area. For instance, the in-vitro biotransformation of RWJ-68025, a benzenemethanamine analogue, was studied to understand its metabolic pathways in both rat and human hepatic S9 fractions. This research helps in elucidating the metabolic fate of similar compounds in biological systems, contributing to safer and more effective drug design (W. Wu et al., 2003).
Luminescent Material Synthesis
In material science, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a compound related to 4-Chloro-N-methyl-benzenemethanamine, was synthesized and characterized, including its luminescent properties. Such compounds are of interest for their potential applications in optoelectronic devices, demonstrating the broader applicability of benzenemethanamine derivatives in developing new materials with desirable photophysical properties (Li-Zhipeng Tang et al., 2014).
Antidepressant Effect Investigation
Furthermore, the synthesis of chlorinated tetracyclic compounds as analogues of 4-Chloro-N-methyl-benzenemethanamine was explored for their potential antidepressant effects in mice. This research underscores the importance of structural modification in benzenemethanamine derivatives to discover new therapeutic agents with improved efficacy and safety profiles (U. Karama et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, which also contains a 4-chlorophenyl group, are known to target certain types of fungi, including botrytis cinerea and alternaria alternata .
Mode of Action
Compounds with similar structures, such as pyraclostrobin, act as quinone outside inhibitors (qoi), blocking electron transfer within the respiratory chain of fungi, which disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Biochemical Pathways
Similar compounds like pyraclostrobin are known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
For example, after oral administration of radiolabelled Pyraclostrobin to rats, about 50% of the dose was absorbed, and the majority (74-91%) of the radiolabelled dose was eliminated in the faeces .
Result of Action
Similar compounds like pyraclostrobin have been shown to cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions help in modulating the oxidative balance within cells, thereby influencing cellular health and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neuroblastoma cells, this compound has been found to reduce reactive oxygen species (ROS) levels and boost the glutathione system . This indicates its potential neuroprotective effects and its role in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that this compound can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its effects on cellular function, particularly in reducing oxidative stress and modulating gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits neuroprotective effects by reducing oxidative stress and improving cognitive function . At higher doses, it may lead to toxic effects, including cellular damage and impaired metabolic function. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes biotransformation through reactions such as hydroxylation and N-dealkylation . These metabolic processes help in the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, particularly in the brain, where it exerts its neuroprotective effects . The compound’s ability to cross the blood-brain barrier is a key factor in its distribution and localization within the central nervous system.
Subcellular Localization
This compound is localized within specific subcellular compartments, which influences its activity and function. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress pathways . This subcellular localization is crucial for its role in modulating cellular metabolism and maintaining oxidative balance.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBUJNXYGGNSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059291 | |
Record name | Benzenemethanamine, 4-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-11-0 | |
Record name | 4-Chloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 4-chloro-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 4-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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